molecular formula C11H14N4 B3029719 6-(Piperazin-1-yl)-1H-indazole CAS No. 763910-07-2

6-(Piperazin-1-yl)-1H-indazole

Cat. No. B3029719
CAS RN: 763910-07-2
M. Wt: 202.26
InChI Key: SAOSRZZZVNSGKU-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-1H-indazole, also known as 6-PPI, is an organoindazole compound which has been studied for its potential pharmacological and biological applications. 6-PPI has been studied for its ability to act as an inhibitor of enzymes and receptors, and its potential therapeutic applications.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-(Piperazin-1-yl)-1H-indazole, focusing on six unique fields:

Antifungal Activity

6-(Piperazin-1-yl)-1H-indazole derivatives have shown significant antifungal properties. Research has demonstrated that these compounds can inhibit the growth of various fungal strains, making them potential candidates for developing new antifungal agents . The structure-activity relationship studies have helped in optimizing these derivatives for better efficacy.

Antiparkinsonian Agents

This compound has been explored for its potential in treating Parkinson’s disease. Modifications of the indazole structure have led to derivatives that exhibit antiparkinsonian activity in animal models. These derivatives work by interacting with dopamine receptors, providing symptomatic relief in Parkinson’s disease .

Anticancer Research

6-(Piperazin-1-yl)-1H-indazole derivatives are being investigated for their anticancer properties. These compounds have shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. They are particularly effective against certain types of cancer, such as breast and lung cancer.

Antibacterial Applications

The antibacterial potential of 6-(Piperazin-1-yl)-1H-indazole has been a subject of research due to its ability to disrupt bacterial cell walls and inhibit protein synthesis. This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains .

Neuroprotective Effects

Research has indicated that 6-(Piperazin-1-yl)-1H-indazole derivatives may have neuroprotective effects. These compounds can protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases. This application is particularly relevant for conditions like Alzheimer’s disease .

properties

IUPAC Name

6-piperazin-1-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11/h1-2,7-8,12H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSRZZZVNSGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732956
Record name 6-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperazin-1-yl)-1H-indazole

CAS RN

763910-07-2
Record name 6-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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